molecular formula C8H7F3O3 B13332180 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol

4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol

Cat. No.: B13332180
M. Wt: 208.13 g/mol
InChI Key: OASNJFWRXJLBEE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal pollution. The steps include the initial reaction of 4-nitrophenol with sodium hydroxide, followed by the reaction with monochlorodifluoromethane, and finally the reduction of the nitro group to an amino group. This method is suitable for large-scale production due to its efficiency and economic advantages .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the epithelial-mesenchymal transformation process. This inhibition can reduce the expression of proteins such as α-SMA, vimentin, and collagen I, thereby affecting cellular processes like fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3-fluoro-2-methoxyphenol

InChI

InChI=1S/C8H7F3O3/c1-13-7-4(12)2-3-5(6(7)9)14-8(10)11/h2-3,8,12H,1H3

InChI Key

OASNJFWRXJLBEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)OC(F)F)O

Origin of Product

United States

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